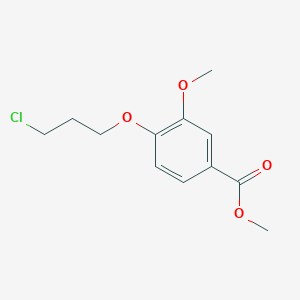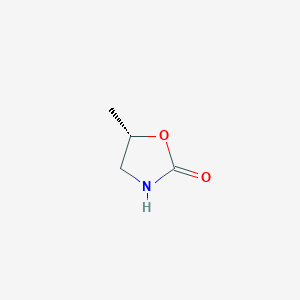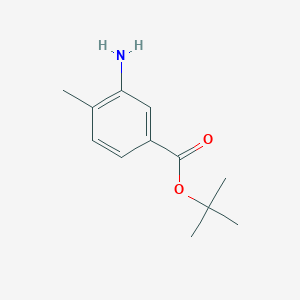
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate
Übersicht
Beschreibung
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate (ECMEC) is an organic compound in the isoxazole family. It is a colorless, crystalline solid with a melting point of 93-94°C. ECMEC has a variety of applications in scientific research, ranging from biochemical and physiological studies to drug development. In
Wissenschaftliche Forschungsanwendungen
Chemical Transformations
Ethyl 4-(chloromethyl)-5-ethylisoxazole-3-carboxylate has been employed in various chemical transformations. For example, it was used in bromination and phosphorylation processes to yield [4-(chloromethyl)furyl]methyl-phosphonates. These phosphonates demonstrated alkylating properties and underwent decomposition in the presence of sodium phenolate (Pevzner, 2003). Additionally, the compound was involved in the synthesis of chloromethyl- and iodomethylpyrazole nucleosides, which displayed cytostatic activity against HeLa cells and increased the life span of mice bearing ECA tumor (García-López et al., 1980).
Reaction Mechanism Studies
The compound was also central to studying reaction mechanisms. It participated in a reaction with thiourea in dimethylformamide, involving ANRORC rearrangement (Addition of the Nucleophile, Ring Opening, and Ring Closure) followed by N-formylation, yielding specific formamides. This reaction was thoroughly studied using HPLC/MS to understand the mechanism behind it (Ledenyova et al., 2018).
Biomimetic Synthesis Studies
In biomimetic synthesis, this compound was used to produce derivatives like ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate. This synthesis was part of the effort to biomimetically produce α-cyclopiazonic acid, highlighting the compound's role in synthesizing complex bioactive molecules (Moorthie et al., 2007).
Photophysical Studies
The compound also found applications in photophysical studies. For instance, derivatives like ethyl 3-phenylisothiazole-4-carboxylate were synthesized and analyzed for their photophysical properties, such as absorption and fluorescence, indicating its utility in understanding light-activated processes (Amati et al., 2010).
Medicinal Chemistry
In medicinal chemistry, this compound served as a precursor for preparing bifunctional 3,5-disubstituted 1,2,4-oxadiazole derivatives. These derivatives were integrated into biologically relevant molecules, demonstrating the compound's significance in drug discovery and development (Jakopin, 2018).
Wirkmechanismus
Target of Action
Similar compounds are known to undergo reactions at the benzylic position . The benzylic position is a carbon atom adjacent to a benzene ring, which can undergo various chemical reactions due to the stability provided by the aromatic ring .
Mode of Action
The compound likely interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile, a species rich in electrons, donates an electron pair to an electrophile, a species deficient in electrons . This results in the replacement of one group (the leaving group) by another group (the nucleophile) .
Biochemical Pathways
Similar compounds are known to participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, including the formation of new compounds .
Result of Action
The compound’s potential to undergo nucleophilic substitution suggests that it could participate in the formation of new compounds .
Eigenschaften
IUPAC Name |
ethyl 4-(chloromethyl)-5-ethyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO3/c1-3-7-6(5-10)8(11-14-7)9(12)13-4-2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGMKJIZDYNRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)OCC)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(1,4-Diazepan-1-yl)benzo[d]thiazole](/img/structure/B3081933.png)








![(3Z)-2-(Diphenylacetyl)-3-[(2E)-propylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B3081993.png)
![3-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-4-methoxybenzaldehyde](/img/structure/B3081996.png)
![4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082016.png)